

Application Note: High-Quality Genomic DNA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **E260**

Cat. No.: **B607438**

[Get Quote](#)

Introduction

The isolation of pure, high-molecular-weight genomic DNA is a critical prerequisite for a wide range of molecular biology applications, including PCR, DNA sequencing, and genomic library construction. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites like polysaccharides and polyphenols, which can contaminate DNA preparations and inhibit downstream enzymatic reactions.^[1] While various methods exist, the Cetyltrimethylammonium Bromide (CTAB) protocol remains a gold standard for its effectiveness in overcoming these challenges, particularly in species rich in such interfering compounds.^{[1][2]}

It is important to note that a standardized protocol for plant DNA extraction primarily using acetic acid is not common in scientific literature. Acetic acid is sometimes a component in lysis or precipitation buffers in other contexts, such as plasmid isolation from bacteria, where it helps to neutralize alkaline conditions and precipitate proteins.^{[3][4]} However, for plant tissues, the CTAB method provides a more robust and reliable approach for obtaining high-quality DNA. This document provides a detailed protocol for the CTAB method.

The CTAB method utilizes a cationic detergent, CTAB, which effectively lyses cell membranes and forms complexes with proteins and most polysaccharides, facilitating their removal.^{[1][5]} Additional components in the extraction buffer, such as NaCl, EDTA, and β -mercaptoethanol, play crucial roles in protein dissociation, prevention of DNA degradation by nucleases, and inhibition of polyphenol oxidation, respectively.^{[1][6]}

Experimental Protocol: CTAB DNA Extraction

This protocol is a widely adopted method for isolating genomic DNA from plant leaf tissue.

1. Materials and Reagents

- CTAB Extraction Buffer:
 - 2% (w/v) CTAB
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in phenolics)[\[7\]](#)
 - Add 0.2% (v/v) β -mercaptoethanol to the required volume of buffer immediately before use.
- Chloroform:Isoamyl Alcohol (24:1, v/v)[\[8\]](#)
- Isopropanol (ice-cold)[\[9\]](#)
- 70% Ethanol (ice-cold)[\[10\]](#)
- TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)[\[8\]](#)
- RNase A (10 mg/mL)[\[7\]](#)
- Liquid Nitrogen
- Mortar and Pestle (pre-chilled)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heating block

- Microcentrifuge

2. Procedure

- Tissue Homogenization:

1. Weigh approximately 100 mg of fresh, young plant leaf tissue.[\[11\]](#)
2. Immediately freeze the tissue in liquid nitrogen.[\[10\]](#)
3. Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle. This step is critical for efficient cell lysis.[\[10\]](#)
4. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

- Cell Lysis:

1. Add 700 μ L of pre-warmed (60-65°C) CTAB Extraction Buffer (with freshly added β -mercaptoethanol) to the powdered tissue.[\[8\]](#)[\[11\]](#)
2. Vortex thoroughly to ensure the powder is fully suspended.
3. Incubate the mixture in a water bath at 60-65°C for 30-60 minutes.[\[12\]](#) Invert the tube gently every 10-15 minutes to aid lysis.[\[12\]](#)

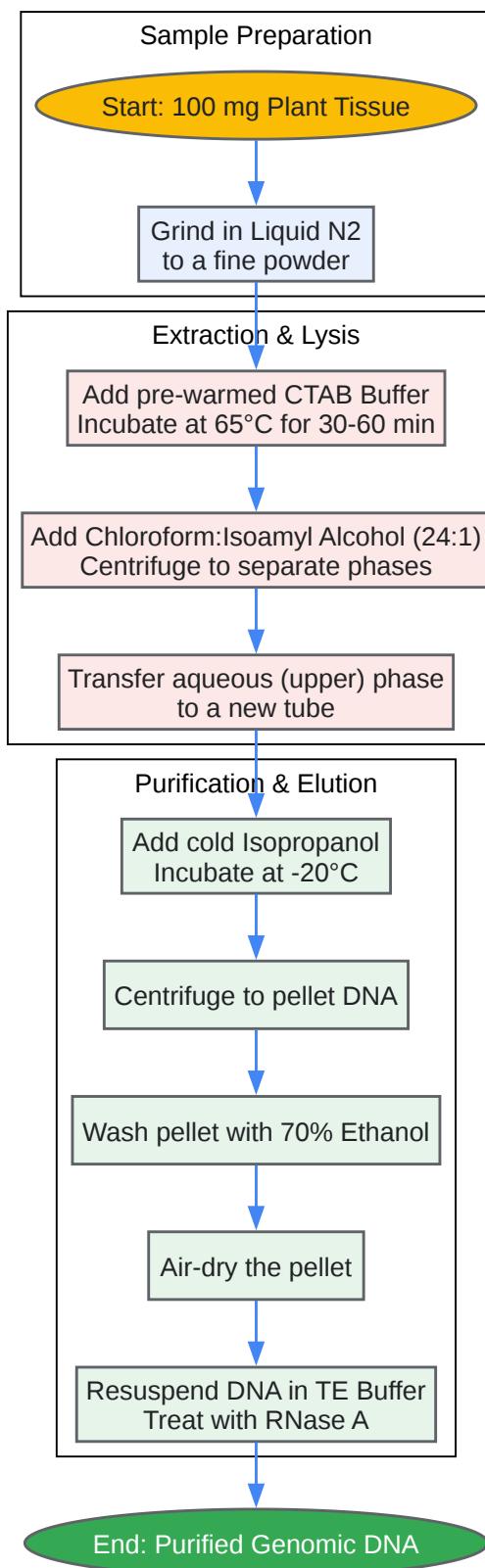
- Purification:

1. After incubation, cool the tube to room temperature.
2. Add an equal volume (approximately 700 μ L) of Chloroform:Isoamyl alcohol (24:1) to the lysate.[\[8\]](#)
3. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step removes proteins and other cellular debris.[\[8\]](#)
4. Centrifuge at 12,000 x g for 15 minutes at room temperature.[\[8\]](#) The mixture will separate into three phases: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and a bottom organic phase.[\[10\]](#)

5. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and organic layer. For higher purity, this chloroform extraction step can be repeated until the interface is clean.[7][13]
- DNA Precipitation:
 1. Add 0.7 volumes of ice-cold isopropanol to the collected aqueous phase.[7]
 2. Mix gently by inversion. Strands of DNA should become visible.
 3. Incubate at -20°C for at least 30 minutes to precipitate the DNA.[8] For higher yields, this incubation can be extended overnight.[9]
 4. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. A small white pellet should be visible at the bottom of the tube.
- Washing and Solubilization:
 1. Carefully decant the supernatant without disturbing the DNA pellet.
 2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.[14] This step removes residual salts and other impurities.
 3. Centrifuge at 10,000 x g for 5 minutes.
 4. Carefully decant the ethanol. Repeat the wash step if necessary.
 5. Air-dry the pellet for 10-15 minutes to remove any residual ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.[15]
 6. Resuspend the DNA pellet in 50-100 µL of TE buffer.
 7. To remove RNA contamination, add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 20-30 minutes.[11]
 8. Store the purified DNA at -20°C for long-term use.

Data Presentation

The yield and purity of the extracted DNA can be assessed using UV-Vis spectrophotometry. The A260/A280 ratio is used to assess protein contamination, while the A260/A230 ratio indicates contamination by polysaccharides and polyphenols.[\[2\]](#)


Table 1: Expected DNA Yield and Purity from Plant Tissue using the CTAB Method

Plant Species (Example)	Starting Tissue (mg)	Expected DNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
Spinach Leaf	100 mg	15 - 25	1.8 - 1.9 [11]	>1.8
Various Plant Species	100 mg - 1 g	Highly variable, up to 800	1.8 - 2.0 (optimal) [6]	>1.8 (desirable) [6]

Note: DNA yield and purity are highly dependent on the plant species, the age and condition of the tissue, and the presence of secondary metabolites.[\[6\]](#) An A260/A280 ratio of approximately 1.8 is generally considered pure for DNA, while an A260/A230 ratio between 2.0 and 2.2 is ideal.[\[6\]](#)

Visualizations

Workflow for CTAB-based DNA Extraction from Plant Tissue

[Click to download full resolution via product page](#)

Caption: Workflow of the CTAB method for plant DNA extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. goldbio.com [goldbio.com]
- 2. Optimizing the lysis step in CTAB DNA extractions of silica-dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zoology.ubc.ca [zoology.ubc.ca]
- 4. role of glacial acetic acid in plasmid isolation [ysxlgacialaceticacid.com]
- 5. Functions of various chemicals/reagents used in plant DNA Isolation | Yashika Solutions [labitems.co.in]
- 6. benchchem.com [benchchem.com]
- 7. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 8. scribd.com [scribd.com]
- 9. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 10. zymoresearch.com [zymoresearch.com]
- 11. DNA Isolation from Plant Tissue Using CTAB Method Complete Guide | BioTech Beacons [biotechbeacon.com]
- 12. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 13. Total DNA extraction from plant tissue using CTAB method [protocols.io]
- 14. mlsu.ac.in [mlsu.ac.in]
- 15. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Quality Genomic DNA Extraction from Plant Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607438#detailed-protocol-for-dna-extraction-from-plant-tissue-using-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com